molecular formula C6H7FN2O2 B3009209 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid CAS No. 1429418-92-7

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid

Cat. No. B3009209
CAS RN: 1429418-92-7
M. Wt: 158.132
InChI Key: OHSXMPHFVYZHKI-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that can be synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Biological Activity

1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid derivatives have been studied for their synthesis and biological activities. For instance, Ziegler et al. (1988) explored the synthesis of various hydrazone, pyrazole, and dihydropyridazine derivatives from a related compound, 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and reported their in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).

Improved Synthesis Methods

Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, a close derivative, enhancing the yield significantly. This improved method can be relevant for the synthesis of this compound (Dong, 2011).

Structural and Spectral Investigations

Viveka et al. (2016) conducted a combined experimental and theoretical study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable insights into the structural and spectral properties of such compounds, which are relevant for understanding this compound (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Synthesis in Condensed Pyrazoles

Arbačiauskienė et al. (2011) utilized derivatives like ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates for synthesizing various condensed pyrazoles. This research is relevant as it demonstrates the utility of pyrazole-4-carboxylate derivatives in synthesizing more complex molecular structures (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Novel Derivatives

Beck, Lynch, and Wright (1988) described the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters, leading to unique pyrazole derivatives. These findings are significant for exploring new compounds derived from the 1H-pyrazole-4-carboxylic acid framework (Beck, Lynch, & Wright, 1988).

Mechanism of Action

Pyrazole compounds, particularly those with a CF2H group, have been found to exhibit excellent antifungal activity. They work by inhibiting succinate dehydrogenase (SDH), a key enzyme in the energy synthesis of pathogens . This inhibition blocks mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen sensing .

Safety and Hazards

While specific safety and hazard information for “1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid” is not available, related compounds such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid” and related compounds are promising. They have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . In particular, their fungicidal activity makes them potential candidates for further study .

properties

IUPAC Name

1-ethyl-5-fluoropyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSXMPHFVYZHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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